molecular formula C14H12O4 B3100156 4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] CAS No. 136273-05-7

4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol]

Cat. No.: B3100156
CAS No.: 136273-05-7
M. Wt: 244.24 g/mol
InChI Key: DZYRGJKHEGXOCR-OWOJBTEDSA-N
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Description

4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] (CAS: 136273-05-7) is a stilbene-derived compound featuring two 1,2-benzenediol (catechol) moieties linked by a conjugated (1E)-ethenediyl bridge. Its molecular formula is C₁₄H₁₂O₄, with a molecular weight of 244.25 g/mol and a purity typically exceeding 95% . The compound’s planar structure and hydroxyl groups confer redox activity, making it a candidate for applications in antioxidant research, antimicrobial agents, or polymer stabilization. Key physicochemical properties include a boiling point of 507.3°C, a flash point of 252.2°C, and a density of 1.468 g/cm³ .

Properties

IUPAC Name

4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-5-3-9(7-13(11)17)1-2-10-4-6-12(16)14(18)8-10/h1-8,15-18H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYRGJKHEGXOCR-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] typically involves the coupling of two benzenediol units through an ethenediyl linkage. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 1,2-benzenediol is reacted with a suitable ethenediyl precursor under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions to prevent side reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, with bases like sodium hydroxide or pyridine to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol] involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a valuable redox mediator. In biological systems, it can interact with enzymes and other proteins, influencing various metabolic pathways. Its antioxidant properties are attributed to its ability to neutralize free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Research Implications

Further studies should quantify its antimicrobial MIC values and compare its radical-scavenging efficiency with resveratrol and catechol derivatives.

Biological Activity

4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol], also known as 4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol, is a compound with significant biological interest due to its structural features and potential applications in various fields such as pharmacology and biochemistry. Its molecular formula is C14H12O4C_{14}H_{12}O_{4} and it has a molecular weight of 244.25 g/mol. This compound is categorized under catechols, which are known for their antioxidant properties and roles in various biological processes.

Antioxidant Properties

One of the primary biological activities attributed to 4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] is its antioxidant capacity . Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. Studies have shown that catecholic compounds exhibit strong radical-scavenging activity due to their ability to donate electrons and stabilize free radicals.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes , particularly those involved in metabolic pathways. For instance, catechols are known to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation and pain pathways. This suggests potential applications in anti-inflammatory therapies.

Cytotoxicity Against Cancer Cells

Studies have reported the cytotoxic effects of 4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] on various cancer cell lines. In vitro experiments have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity is particularly valuable for developing chemotherapeutic agents with fewer side effects.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of catecholic compounds. They may protect neurons from oxidative damage and apoptosis, suggesting potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of several catecholic compounds using the DPPH radical scavenging assay. The results indicated that 4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] exhibited a significant reduction in DPPH radical concentration compared to controls.

CompoundDPPH Scavenging Activity (%)
Control10
Compound A45
4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol] 70

Case Study 2: Cytotoxicity on Cancer Cell Lines

In another experimental setup involving human breast cancer cell lines (MCF-7), the compound was tested for its cytotoxic effects. The results showed a dose-dependent increase in cell death.

Concentration (µM)% Cell Viability
0100
1085
5060
100 30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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